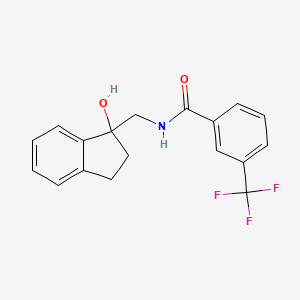

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide

Description

This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group at the amide nitrogen.

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c19-18(20,21)14-6-3-5-13(10-14)16(23)22-11-17(24)9-8-12-4-1-2-7-15(12)17/h1-7,10,24H,8-9,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLPATWAZKUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indene moiety and a trifluoromethylbenzamide group. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N1O2 |

| Molecular Weight | 347.35 g/mol |

| CAS Number | 1396786-55-2 |

| Functional Groups | Hydroxyl, Amide, Trifluoromethyl |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzamide derivatives that have shown efficacy against various targets .

- Cellular Signaling Modulation : It could modulate signaling pathways linked to cell proliferation and apoptosis, potentially making it useful in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties .

Anticancer Activity

Recent studies have indicated that benzamide derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells at an IC50 value of 225 µM . this compound may demonstrate similar effects due to its structural analogies.

Antimicrobial Effects

A study evaluating the antibacterial properties of related compounds reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae . While direct data on this compound is limited, its structural characteristics suggest potential antimicrobial activity.

Future Directions

Research into this compound should focus on:

- In Vivo Studies : Conducting animal model experiments to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Physicochemical and Functional Properties

Research Findings and Implications

- Synthetic Efficiency: Yields vary significantly (19–94%), influenced by substituent complexity and reaction conditions.

- Structural Influence on Activity : The trifluoromethyl group is a common pharmacophore, but its position (3- vs. 4-) and pairing with substituents like hydroxy or chloro alter electronic and steric profiles .

- Catalytic vs. Pharmaceutical Utility : Compounds with directing groups (e.g., N,O-bidentate in ) are valuable in catalysis, while those with heterocycles (e.g., indazole in ) are often biologically targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Activation of the carboxylic acid group in 3-(trifluoromethyl)benzoic acid using coupling agents (e.g., EDCI or HATU) to form an active ester intermediate.

- Step 2 : Amidation with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine under controlled pH (7–8) and temperature (0–25°C) to minimize side reactions.

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating the final compound with >95% purity .

- Key Parameters : Reaction yield depends on solvent choice (e.g., DMF or THF), stoichiometry of the coupling agent, and exclusion of moisture.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to verify substituent positions, including the trifluoromethyl group and indenyl-hydroxy moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak at m/z 378.1212).

- X-ray Crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination, particularly to resolve stereochemistry at the indenyl-hydroxy center .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Screening Workflow :

- Enzyme Inhibition : Kinase assays (e.g., B-Raf or MEK1) due to structural similarity to known kinase inhibitors .

- Cellular Uptake : LogP measurement (estimated ~3.5 via HPLC) to assess membrane permeability.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., A375 melanoma) with IC determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Approach :

- Crystal Growth : Slow evaporation from a saturated ethanol/water solution at 4°C to obtain diffraction-quality crystals.

- SHELX Refinement : Use SHELXL for structure solution and refinement, focusing on the hydroxy group’s spatial orientation and potential hydrogen-bonding networks. Compare experimental data with density functional theory (DFT)-optimized structures to validate stereochemical assignments .

- Data Contradiction : If NMR suggests axial chirality but crystallography shows equatorial placement, re-examine solvent effects during crystallization or consider dynamic NMR behavior.

Q. What strategies can address discrepancies between computational predictions and experimental bioactivity data?

- Case Study : If molecular docking predicts strong binding to B-Raf but in vitro assays show weak inhibition:

- Re-evaluate Force Fields : Adjust parameters for trifluoromethyl group interactions in docking software (e.g., AutoDock Vina).

- Metabolite Stability : Test for rapid hepatic metabolism (e.g., CYP450 assays) using liver microsomes.

- Solubility Limitations : Measure kinetic solubility in PBS and consider prodrug derivatization (e.g., esterification of the hydroxy group) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

- SAR Framework :

- Core Modifications : Replace the indenyl ring with bicyclic systems (e.g., tetralin) to assess steric effects.

- Substituent Analysis : Compare trifluoromethyl (-CF) vs. difluoromethyl (-CHF) analogs for electronic and lipophilic contributions.

- Data Table :

| Derivative | R Group | IC (B-Raf, μM) | LogP |

|---|---|---|---|

| Parent | -CF | 4.48 ± 0.2 | 3.5 |

| Analog 1 | -CHF | 6.12 ± 0.3 | 3.1 |

| Analog 2 | -CN | >10 | 2.8 |

Methodological Notes

- Contradictory Data : If synthetic yields vary (e.g., 40% vs. 70%), systematically test variables like reaction time (12–48 hr), catalyst loading (5–20 mol%), or inert atmosphere (N vs. Ar) .

- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in biological buffers, which may artificially lower apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.